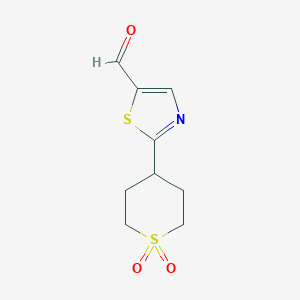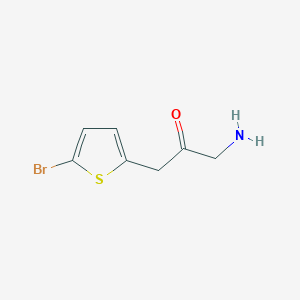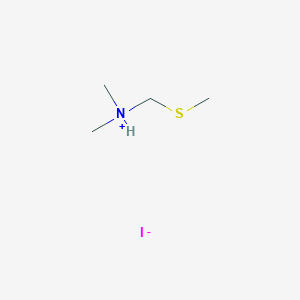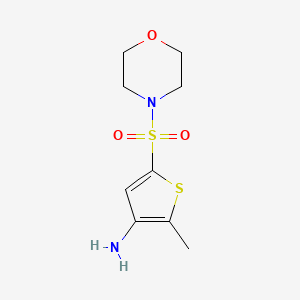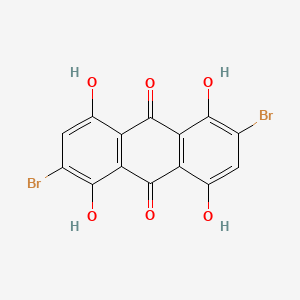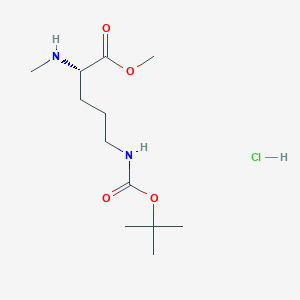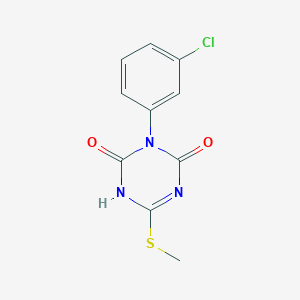
2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its protective group which can be selectively removed under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The thiol group is introduced through standard thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: TFA in dichloromethane or HCl in methanol.
Major Products Formed
Oxidation: Disulfides.
Reduction: Free thiols.
Deprotection: Free amines and carbon dioxide.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid is widely used in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid involves the selective protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective modification of the molecule. The thiol group can participate in redox reactions, forming and breaking disulfide bonds, which is crucial in protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Similar structure but with an amino group instead of a thiol group.
(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid: Another similar compound with an additional amino group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid is unique due to its thiol group, which provides distinct reactivity compared to its amino analogs. This makes it particularly useful in applications requiring thiol-specific reactions, such as the formation of disulfide bonds in peptides and proteins .
Propiedades
Fórmula molecular |
C8H15NO4S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11) |
Clave InChI |
ATVFTGTXIUDKIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)
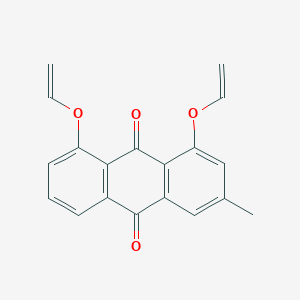
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
